molecular formula C15H22BrN5O B10960300 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide

Cat. No.: B10960300
M. Wt: 368.27 g/mol
InChI Key: JIPLVJZLJXJHQO-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, one of which is substituted with a bromine atom and a methyl group, while the other is substituted with an ethyl and a methyl group

Preparation Methods

The synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Bromination: The bromine atom is introduced into the pyrazole ring through a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Amidation: The final step involves the formation of the amide bond through the reaction of the brominated pyrazole with N-methylpropanamide under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylpropanamide include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. Some examples of similar compounds include:

Properties

Molecular Formula

C15H22BrN5O

Molecular Weight

368.27 g/mol

IUPAC Name

2-(4-bromo-3-methylpyrazol-1-yl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-methylpropanamide

InChI

InChI=1S/C15H22BrN5O/c1-6-20-8-13(10(2)17-20)7-19(5)15(22)12(4)21-9-14(16)11(3)18-21/h8-9,12H,6-7H2,1-5H3

InChI Key

JIPLVJZLJXJHQO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN(C)C(=O)C(C)N2C=C(C(=N2)C)Br

Origin of Product

United States

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